Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bicyclo[410]hept-2-ene-7-carboxylate is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which in this case include a cyclopropane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound’s unique structure makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate exerts its effects involves the interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, often involving the opening of the cyclopropane ring. This ring strain release provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers kinetic opportunities for coordination to metal species .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]hept-2-ene: A related compound with similar structural features but lacking the carboxylate group.
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[3.2.2]nonadienes: These compounds have a more complex ring system and different chemical properties.
Uniqueness
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate is unique due to its specific ring structure and functional groups. The presence of the carboxylate group enhances its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
90582-29-9 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2,4,6-8H,3,5H2,1H3 |
InChI Key |
LZELLMAWXJOCNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C1C=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.